4-nitro-N-(1-phenylethyl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application as a Chiral Solvating Agent (CSA)

Field: Chemistry, specifically NMR Spectroscopy .

Summary of Application: ®-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide, a compound similar to “4-nitro-N-(1-phenylethyl)benzamide”, is a potential chiral solvating agent (CSA) for the spectral resolution of enantiomers via 1H NMR spectroscopy .

Results or Outcomes: The compound was able to discriminate a wide selection of analytes with functional groups including alcohols, amines/amides, carboxylic acids, phosphine oxides, phospholene oxides, and sulfoxides .

Synthesis of Benzamides

Field: Chemistry, specifically Organic Synthesis .

Summary of Application: Benzamides, including “4-nitro-N-(1-phenylethyl)benzamide”, can be synthesized through direct condensation of carboxylic acids and amines .

Method of Application: The reaction was performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

Results or Outcomes: The method provided a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .

Pharmacological Activities of Benzimidazole Derivatives

Field: Pharmacology .

Summary of Application: Benzimidazole derivatives, which are structurally similar to “4-nitro-N-(1-phenylethyl)benzamide”, have been found to possess a wide range of pharmacological properties .

Method of Application: Researchers have synthesized a large number of benzimidazole derivatives, many of which have shown excellent bioactivity against various ailments .

Results or Outcomes: Several promising therapeutic candidates are undergoing human trials, and some of these are going to be approved for clinical use .

Antibacterial and Antitubercular Activities

Field: Medicinal Chemistry .

Summary of Application: Derivatives with 4-nitro, 4-chloro, 4-fluoro, 4-bromo, and unsubstituted groups have shown good to moderate inhibitory actions against S. aureus and M. tuberculosis H37Rv .

Method of Application: The analogues with phenyl, 3,4-dimethoxy, and 4-chloro groups were tested for their inhibitory properties .

Results or Outcomes: These analogues exhibited moderate to good inhibitory property against S. aureus and M. tuberculosis H37Rv .

Use in the Pharmaceutical Industry

Field: Pharmaceutical Industry .

Summary of Application: Amide compounds, including benzamides like “4-nitro-N-(1-phenylethyl)benzamide”, are used widely in the pharmaceutical industry . They are also used as an intermediate product in the synthesis of therapeutic agents .

Method of Application: These compounds are usually produced from the reaction between carboxylic acids and amines at high temperature .

Results or Outcomes: Amide compounds are in the structures of potential drug compounds such as loperamide (Imodium AD, antidiarrheal), acetaminophen (analgesic), lidocaine (Xylocaine, local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), lipitor and vyvanse .

Antibacterial Activity

Summary of Application: Compounds similar to “4-nitro-N-(1-phenylethyl)benzamide” have shown antibacterial activities against E. coli, K. pneumoniae, and S. aureus .

Method of Application: The synthesized compounds were tested for their inhibitory properties .

Results or Outcomes: The derivatives with 4-nitro, 4-chloro, 4-fluoro, 4-bromo, and unsubstituted exerted good to moderate inhibitory actions against S. aureus and M. tuberculosis H37Rv .

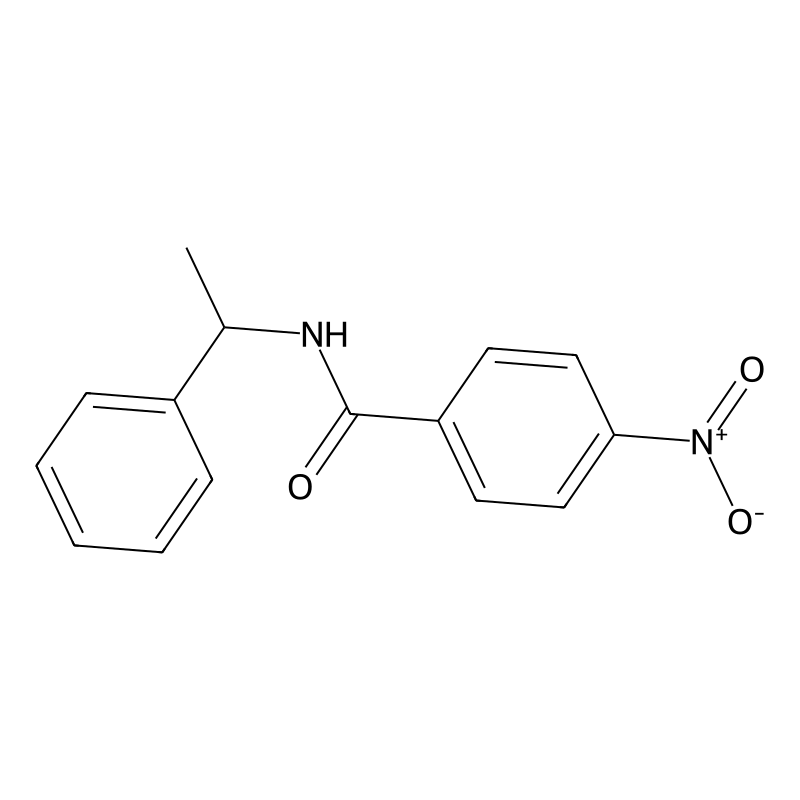

4-Nitro-N-(1-phenylethyl)benzamide is an organic compound characterized by its nitro and amide functional groups, represented by the molecular formula . This compound features a phenylethyl group attached to a benzamide, with a nitro group located at the para position of the benzene ring. Its structure can be depicted as follows:

- Chemical Structure:

- The compound consists of a benzene ring with a nitro group (–NO₂) and an amide group (–C(=O)N–) attached to it, along with a phenylethyl substituent.

As with any new compound, it is advisable to handle 4-Nitro-N-(1-phenylethyl)benzamide with caution due to lack of specific safety data. Amides can potentially react with strong acids or bases, and nitro groups can be mildly explosive under certain conditions []. Always consult a safety data sheet (SDS) if working with this compound and wear appropriate personal protective equipment (PPE).

- Nucleophilic Substitution: The nitro group can act as a leaving group in nucleophilic aromatic substitution reactions.

- Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, yielding 4-amino-N-(1-phenylethyl)benzamide.

- Amidation: The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

The biological activity of 4-nitro-N-(1-phenylethyl)benzamide has not been extensively documented in literature, but compounds with similar structures often exhibit:

- Antimicrobial Properties: Nitro compounds are known for their potential antibacterial and antifungal activities.

- Anti-inflammatory Activity: Some derivatives may show promise in reducing inflammation.

- Analgesic Effects: Certain analogs have been investigated for pain relief properties.

Several synthetic routes have been proposed for the preparation of 4-nitro-N-(1-phenylethyl)benzamide:

- One-Pot Amidation:

- Reduction of Nitro Compounds:

- The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or palladium on carbon under hydrogen atmosphere.

- Direct Amidation:

- Benzoyl chloride can react with 1-phenylethanamine in the presence of a base to form the amide directly.

4-Nitro-N-(1-phenylethyl)benzamide has potential applications in various fields:

- Pharmaceuticals: As a precursor for compounds with potential therapeutic effects.

- Chemical Research: Used in studies related to organic synthesis and reaction mechanisms.

- Material Science: As an intermediate in the synthesis of polymers or other materials.

Several compounds share structural similarities with 4-nitro-N-(1-phenylethyl)benzamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Amino-N-(1-phenylethyl)benzamide | Amino group instead of nitro | Exhibits different biological activities due to amino group. |

| 3-Hydroxy-4-nitro-N-(1-phenylethyl)benzamide | Hydroxy group at the meta position | Potentially different solubility and reactivity due to hydroxyl group. |

| 4-Methoxy-N-(1-phenylethyl)benzamide | Methoxy group instead of nitro | May show altered electronic properties affecting reactivity. |

These comparisons highlight the uniqueness of 4-nitro-N-(1-phenylethyl)benzamide, particularly its specific nitro substitution pattern and potential biological activities that may differ from its analogs.